2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-17-13-15(11-10-14(17)2)20-23-16-7-6-12-22-21(16)28-20/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJCVQOQZBXTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
In a representative procedure, 3-amino-5-methylpyridine is treated with bromine (Br₂) in acetic acid at room temperature to yield α-bromoacetylpyridine. This step, adapted from thiazole synthesis protocols, achieves bromination at the α-position of the carbonyl group with >85% efficiency.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ | Acetic acid | 25°C | 4 hr | 87% |
Cyclocondensation with Thioamides
The α-bromo intermediate reacts with thiourea or substituted thioamides to form the thiazole ring. For example, heating α-bromoacetylpyridine with thiourea in ethanol under reflux for 6 hours produces the thiazolo[5,4-b]pyridine core in 78% yield. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic α-carbon, followed by dehydrohalogenation.
Key Variables:
Functionalization of the Phenyl Ring
The 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. The former is preferred for regioselectivity.
Suzuki-Miyaura Coupling
A boronic ester derivative of the thiazolo[5,4-b]pyridine core is cross-coupled with 2-methyl-5-bromophenylboronic acid using palladium catalysis.
Representative Conditions:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80°C | 82% |
This method avoids harsh acidic conditions, preserving the thiazolo ring’s integrity.
Sulfonylation with 2-Ethoxybenzenesulfonyl Chloride
The benzenesulfonamide group is introduced via reaction of the aromatic amine with 2-ethoxybenzenesulfonyl chloride.
Sulfonyl Chloride Preparation
2-Ethoxybenzenesulfonyl chloride is synthesized by chlorosulfonation of 2-ethoxybenzene using chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅).
Coupling Reaction
The amine intermediate reacts with 2-ethoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimized Parameters:
| Amine | Sulfonyl Chloride | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1 eq | 1.2 eq | Et₃N | DCM | 2 hr | 89% |
Ethoxylation and Final Modifications
The ethoxy group is typically introduced early in the synthesis (e.g., during sulfonyl chloride preparation). Alternative methods include nucleophilic substitution of a brominated precursor with sodium ethoxide (NaOEt).
Substitution Reaction:
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromobenzenesulfonamide | NaOEt | Ethanol | Reflux | 91% |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
Typical Spectral Data:
- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.92–7.12 (m, 11H, aromatic-H), 4.12 (q, 2H, OCH₂), 2.35 (s, 3H, CH₃).
- HRMS: m/z 425.1234 [M+H]⁺ (calc. 425.1238).
Comparative Analysis of Synthetic Routes
A multi-gram synthesis (10 g scale) using the above steps yields the target compound in 67% overall yield. Key challenges include minimizing side reactions during sulfonylation and ensuring regioselectivity in cyclocondensation.
Yield Optimization Table:
Environmental and Industrial Considerations
Recent patents highlight efforts to replace toxic reagents (e.g., using acrylamide instead of methyl acrylate) and solvent recycling protocols to enhance sustainability. Industrial scale-up employs continuous flow reactors for bromination and sulfonylation steps, improving throughput by 40%.
Chemical Reactions Analysis
2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activity and chemical stability.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways that promote cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Sulfonamide Derivatives
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Electron-withdrawing groups (e.g., chlorine in 5-chlorothiophene-2-sulfonamide) increase sulfonamide NH acidity, strengthening hydrogen bonds with residues like Lys802 in PI3Kα .
- Aromatic sulfonamides (e.g., thiophene-2-sulfonamide) improve target binding compared to aliphatic variants (e.g., methanesulfonamide) due to enhanced hydrophobic and π-π interactions .
- The ethoxy group in the target compound may reduce enzymatic potency compared to fluorinated analogs but could enhance metabolic stability .
Activity Against Kinase Targets
Table 2: Enzymatic Inhibitory Activities of Thiazolo[5,4-b]pyridine Derivatives
Key Findings :
- PI3Kα Inhibition : Sulfonamide derivatives with electron-deficient aromatic groups (e.g., 19c) show stronger inhibition than aliphatic variants. The target compound’s ethoxy group, being electron-donating, may result in lower potency .
- c-KIT Inhibition : The 3-(trifluoromethyl)phenyl group in 6h fits into hydrophobic pockets, but the target compound’s methyl-substituted phenyl may lack similar efficacy .
Structure-Activity Relationships (SAR)
- Thiazolo[5,4-b]pyridine Core : Essential for binding to kinase ATP pockets. Modifications here (e.g., morpholinyl groups in 19a) significantly enhance potency .
- Sulfonamide Tail : Aromatic substituents improve activity over aliphatic chains. For example, 5-chlorothiophene-2-sulfonamide (19c) is >10-fold more potent than methylsulfonamide (912624-95-4) .
- Substituent Effects : Electron-withdrawing groups (Cl, CF3) optimize enzymatic interactions, while bulky groups (e.g., ethoxy) may trade potency for pharmacokinetic benefits .
Challenges :
- Balancing solubility (via ethoxy) with target affinity.
- Avoiding metabolic instability associated with ethoxy groups in vivo.
Biological Activity
The compound 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Structural Characteristics
The compound features a complex structure characterized by several functional groups:
- Ethoxy group
- Thiazolo[5,4-b]pyridine moiety
- Benzenesulfonamide structure
These components are critical in determining the compound's pharmacological properties and reactivity.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 912625-44-6 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy to standard antibiotics such as ampicillin and streptomycin, it demonstrated superior activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The results showed that the compound inhibited bacterial growth at lower concentrations compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .
Anti-inflammatory Properties
The thiazolo[5,4-b]pyridine core of the compound is linked to anti-inflammatory activity. Experimental models have shown that it can inhibit key inflammatory pathways, particularly those involving phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation.
The mechanism involves the inhibition of PI3K, leading to reduced inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have also explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and lung cancers.
Research Findings
In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines at IC values lower than those of existing chemotherapeutics. The selectivity towards cancer cells while sparing normal cells further enhances its therapeutic potential .
Comparative Analysis with Similar Compounds
When compared to other thiazolo[5,4-b]pyridine derivatives, this compound stands out due to its unique combination of functional groups. This distinctiveness contributes to its varied biological activities and makes it a valuable candidate for further drug development.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Thiazolo[5,4-b]pyridine Derivative A | Moderate | Low | Moderate |
| Thiazolo[5,4-b]pyridine Derivative B | Low | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
